molecular formula C14H17NS B12524880 Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 653570-21-9

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-

Cat. No.: B12524880
CAS No.: 653570-21-9
M. Wt: 231.36 g/mol
InChI Key: MCQPMGWSEHCKPJ-UHFFFAOYSA-N
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Description

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry. The presence of a nitrogen atom in the quinoline ring makes it a versatile compound for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials. The reaction typically involves catalytic systems and specific reaction conditions to achieve the desired product . Another method includes the use of o-aminothiophenol and 1,3-ynone under mild conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides . The reaction conditions vary depending on the desired transformation, but they often involve the use of catalytic systems and specific temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, alkylation reactions typically yield alkylated quinoline derivatives, while thiolation reactions produce thiolated quinoline derivatives .

Scientific Research Applications

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- can be compared with other quinoline derivatives, such as:

These compounds share a common quinoline core but differ in their functional groups and specific applications. Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-tert-butylsulfanyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-10-8-9-11-6-5-7-12(13(11)15-10)16-14(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQPMGWSEHCKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SC(C)(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458000
Record name Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653570-21-9
Record name Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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